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Compound of Interest

Compound Name: Antifungal agent 67

Cat. No.: B12372089

In-Depth Technical Guide to Antifungal Agent 67

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 67, also identified as compound 9, is a novel imidazole-based antifungal
compound derived from eugenol. It has demonstrated significant in vitro activity against a
range of pathogenic yeasts, including various Candida species and Cryptococcus gattii. This
technical guide provides a comprehensive overview of its chemical structure, physicochemical
properties, and biological activity. Detailed experimental protocols for its synthesis and
antifungal susceptibility testing are presented, along with a summary of its known mechanism
of action, which involves the inhibition of fungal ergosterol biosynthesis. This document is
intended to serve as a core resource for researchers and professionals involved in the
discovery and development of new antifungal therapies.

Chemical Structure and Properties

Antifungal agent 67 is a synthetic imidazole derivative. Its chemical structure and key
properties are summarized below.

Chemical Structure:

o |[UPAC Name: 1-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methyl)-1H-imidazole
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CAS Number: 2925307-52-2

Molecular Formula: C23H25CIN203

Molecular Weight: 412.91 g/mol

SMILES: CIC1=CC=C(C=C1)COC(COC2=CC=C(CC=C)C=C20C)CN3C=CN=C3

Physicochemical Properties:

Property Value Reference
Molecular Weight 412.91 g/mol [1]
Molecular Formula C23H25CIN203 [1]
Appearance Not explicitly reported

Solubility Not explicitly reported

Purity >98% (Commercially available) [2]

Biological Activity

Antifungal agent 67 has been evaluated for its in vitro activity against several clinically
relevant fungal pathogens. The minimum inhibitory concentrations (MIC) required to inhibit 80%
of fungal growth (MICso) have been determined using the broth microdilution method.

Table of Antifungal Activity (MICso):

Fungal Strain MICsgo (pM)
Candida albicans 4.6
Candida auris 36.4
Candida sp. 4.6-75.3
Cryptococcus gattii 4.6 -75.3
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Data sourced from a study by Campos Péret et al. (2023)[3][4].

Cytotoxicity:

Cell Line CCso (UM) Reference

Healthy neonatal rat
33.6 [1]

cardiomyoblasts

Mechanism of Action

As an imidazole antifungal agent, the primary mechanism of action of Antifungal agent 67 is
the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane[3][5].
This is achieved by targeting and inhibiting the enzyme lanosterol 14a-demethylase (CYP51), a
fungal cytochrome P450 enzyme[3][6]. The inhibition of CYP51 leads to a depletion of
ergosterol and an accumulation of toxic methylated sterol precursors, which disrupts the
integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth[6][7].

Fungal Cell

Click to download full resolution via product page

Caption: Proposed mechanism of action for Antifungal Agent 67.

Experimental Protocols
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Synthesis of Antifungal Agent 67 (Compound 9)

The synthesis of Antifungal agent 67 is based on the derivatization of eugenol. The general
synthetic scheme involves the protection of the hydroxyl group of eugenol, followed by
oxidative cleavage of the alkene to an aldehyde, reduction to an alcohol, conversion to a
mesylate, and finally substitution with imidazole.

A detailed, step-by-step protocol for a similar imidazole synthesis is outlined below and should
be adapted based on the specific starting materials and reagents for Antifungal Agent 67:

o Protection of Hydroxyl Group: To a solution of the starting phenol (1 equivalent) in a suitable
solvent (e.g., acetone), add potassium carbonate (K2COs, 1.5 equivalents) and the
appropriate benzyl bromide (1.1 equivalents). Stir the reaction mixture at room temperature
until completion (monitored by TLC). Filter the solid and concentrate the filtrate under
reduced pressure. Purify the residue by column chromatography to obtain the protected
intermediate.

o Oxidative Cleavage: Dissolve the protected intermediate (1 equivalent) in a mixture of a
suitable solvent system (e.g., dichloromethane/methanol). Cool the solution to -78 °C and
bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen
or oxygen to remove excess ozone. Add a reducing agent (e.g., dimethyl sulfide or
triphenylphosphine) and allow the reaction to warm to room temperature. Concentrate the
mixture and purify by column chromatography to yield the aldehyde.

e Reduction to Alcohol: Dissolve the aldehyde (1 equivalent) in a suitable solvent (e.qg.,
methanol) and cool to 0 °C. Add a reducing agent (e.g., sodium borohydride) portion-wise.
Stir the reaction at room temperature until completion. Quench the reaction with water and
extract the product with an organic solvent. Dry the organic layer and concentrate to obtain
the alcohol.

o Mesylation: Dissolve the alcohol (1 equivalent) in a suitable solvent (e.g., dichloromethane)
and cool to 0 °C. Add triethylamine (1.5 equivalents) followed by methanesulfonyl chloride
(1.2 equivalents). Stir the reaction at 0 °C for the specified time. Wash the reaction mixture
with water and brine, dry the organic layer, and concentrate to obtain the mesylate.
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e Imidazole Substitution: To a solution of imidazole (2 equivalents) in a suitable solvent (e.g.,
DMF), add a base such as sodium hydride (NaH, 2 equivalents) at 0 °C. Stir for 30 minutes,
then add a solution of the mesylate (1 equivalent) in the same solvent. Allow the reaction to
proceed at room temperature or with heating as required. Quench the reaction with water
and extract the product. Purify the crude product by column chromatography to obtain
Antifungal Agent 67.

Note: This is a generalized protocol. For the exact reaction conditions, stoichiometry, and
purification methods for Antifungal Agent 67, it is imperative to consult the primary
literature[3].

Broth Microdilution Antifungal Susceptibility Testing

The in vitro antifungal activity of Antifungal agent 67 is determined by the broth microdilution
method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI)
document M27-A3 for yeasts|8].

Experimental Workflow:

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b12372089?utm_src=pdf-body
https://www.benchchem.com/product/b12372089?utm_src=pdf-body
https://go.drugbank.com/bio_entities/BE0000233
https://www.benchchem.com/product/b12372089?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/aac.01115-12
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Prepare Serial Dilutions
of Antifungal Agent 67
in 96-well plate

!

Inoculate Wells
with Fungal Suspension

!

Incubate at 35°C
for 24-48 hours

Prepare Fungal Inoculum
(0.5-2.5 x 103 CFU/mL)

Determine MICso
(Lowest concentration with
>80% growth inhibition)

Click to download full resolution via product page
Caption: Workflow for antifungal susceptibility testing.
Detailed Protocol:

* Preparation of Antifungal Stock Solution: Prepare a stock solution of Antifungal agent 67 in
dimethyl sulfoxide (DMSO).

* Preparation of Microdilution Plates: Perform serial twofold dilutions of the antifungal stock
solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
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in 96-well microtiter plates. The final concentrations should typically range to cover the
expected MIC values.

o Preparation of Fungal Inoculum: Culture the fungal strains on an appropriate agar medium
(e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a cell suspension in sterile saline and
adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in
RPMI 1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 102 colony-
forming units (CFU)/mL.

 Inoculation and Incubation: Inoculate each well of the microdilution plates with the fungal
suspension. Include a drug-free well as a growth control and a non-inoculated well as a
sterility control. Incubate the plates at 35°C for 24 to 48 hours.

o Determination of MIC: The MIC is determined visually or spectrophotometrically as the
lowest concentration of the antifungal agent that causes a significant inhibition of fungal
growth (=80% for MICso) compared to the growth control.

Conclusion

Antifungal agent 67 is a promising imidazole-based compound with potent in vitro activity
against clinically important yeasts. Its mechanism of action, targeting the fungal-specific
ergosterol biosynthesis pathway, makes it a valuable lead for further development. The data
and protocols presented in this technical guide provide a foundational resource for researchers
aiming to explore the therapeutic potential of this and related compounds in the ongoing search
for novel antifungal agents. Further studies are warranted to evaluate its in vivo efficacy,
pharmacokinetic profile, and safety in preclinical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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